molecular formula C12H22N2O3 B2967580 Tert-butyl (1-carbamoylcyclohexyl)carbamate CAS No. 223648-39-3

Tert-butyl (1-carbamoylcyclohexyl)carbamate

Cat. No.: B2967580
CAS No.: 223648-39-3
M. Wt: 242.319
InChI Key: NMVVJZXGEJPLBD-UHFFFAOYSA-N
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Description

Tert-butyl (1-carbamoylcyclohexyl)carbamate is an organic compound with the molecular formula C12H22N2O3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (1-carbamoylcyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-carbamoylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-carbamoylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-carbamoylcyclohexyl)carbamate is unique due to its combination of the tert-butyl and cyclohexyl groups, which provide specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis and as a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-(1-carbamoylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-12(9(13)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVJZXGEJPLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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